
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, an isobutyryl group, and a trimethylbenzenesulfonamide group . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydroquinoline ring might undergo electrophilic aromatic substitution reactions, while the carbonyl group in the isobutyryl moiety could potentially be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isobutyryl group could increase its lipophilicity, while the sulfonamide group might enhance its water solubility .Wissenschaftliche Forschungsanwendungen
Inhibition of Protein Kinases
Isoquinolinesulfonamides, including H-89, have shown potent and selective inhibitory action against cyclic AMP-dependent protein kinase (protein kinase A) without significantly affecting other kinases. This inhibition plays a crucial role in studying the mechanisms of neurite outgrowth in PC12 cells and the phosphorylation of proteins, suggesting potential applications in neurological research and drug development (Chijiwa et al., 1990).
Radical Aminocyclization
Copper-catalyzed radical aminoarylation of acrylamide with N-fluorobenzenesulfonimide (NFSI) demonstrates the synthesis of isoquinoline-1,3-diones, showcasing the chemical versatility and potential for creating complex molecular structures with significant biological activity (Xiao-Feng Xia et al., 2016).
Carbonic Anhydrase Inhibition
Isoquinolinesulfonamides have been studied for their ability to inhibit human carbonic anhydrases, with selectivity toward therapeutically relevant isozymes. Structural analysis of these inhibitors provides insights for designing selective inhibitors for isoforms associated with cancer and neurological conditions (Mader et al., 2011).
Synthesis and Structural Characterization
Research on tetrahydro-diepoxybenzo[de]isoquinoline derivatives highlights the importance of F⋯O interactions, demonstrating the synthesis, X-ray characterization, and theoretical study of these compounds. This work contributes to understanding the structural properties and reactivity of isoquinoline derivatives (Grudova et al., 2020).
Antimicrobial Activity
The synthesis and antimicrobial study of novel benzenesulfonamide derivatives, including those with a hydroxyquinolinyl moiety, have shown significant antimicrobial activity. This research area explores the potential of isoquinoline derivatives in developing new antimicrobial agents (Vanparia et al., 2010).
Wirkmechanismus
- The primary target of this compound is dihydrofolate reductase (DHFR) . DHFR is a crucial enzyme involved in the biosynthesis of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF). THF is essential for bacterial nucleic acid and protein synthesis, which ultimately supports bacterial survival .
Target of Action
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-14(2)22(25)24-10-6-7-18-8-9-19(13-20(18)24)23-28(26,27)21-12-16(4)15(3)11-17(21)5/h8-9,11-14,23H,6-7,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFYJCFTPYOOEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

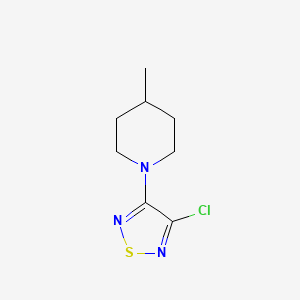
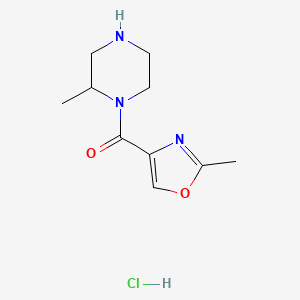

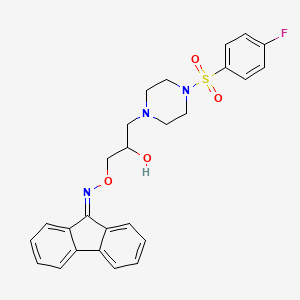
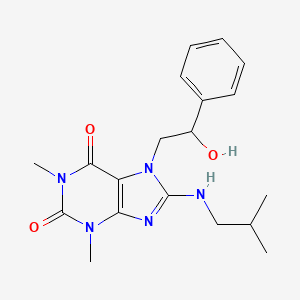
![2-(4-ethoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2385523.png)
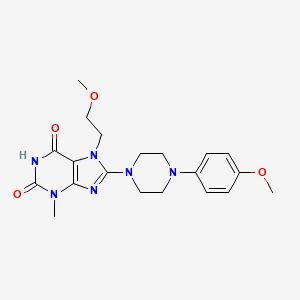
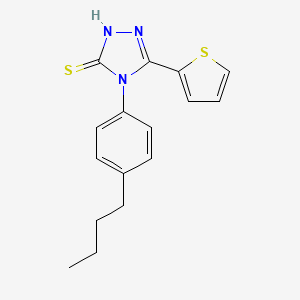
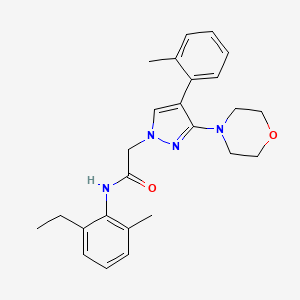

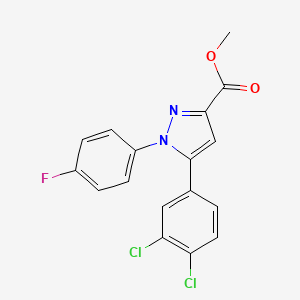

![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline](/img/structure/B2385534.png)
![6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2385536.png)